2-Chloroquinoline-6-sulfonyl chloride
Overview
Description
2-Chloroquinoline-6-sulfonyl chloride: is a chemical compound with the molecular formula C9H5Cl2NO2S and a molecular weight of 262.11 g/mol . It is a heterocyclic compound that contains both chlorine and sulfonyl functional groups attached to a quinoline ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-6-sulfonyl chloride typically involves the chlorination of quinoline-6-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the sulfonic acid group to the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoline-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated quinoline derivatives.
Reduction: Formation of sulfonamide derivatives.
Scientific Research Applications
2-Chloroquinoline-6-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroquinoline-6-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules
Comparison with Similar Compounds
- 2-Chloroquinoline-6-sulfonic acid
- 2-Chloroquinoline-6-sulfonamide
- 2-Chloroquinoline-6-sulfonate ester
Comparison: 2-Chloroquinoline-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. In contrast, 2-Chloroquinoline-6-sulfonic acid has a sulfonic acid group, making it less reactive but more soluble in water. 2-Chloroquinoline-6-sulfonamide and 2-Chloroquinoline-6-sulfonate ester have different functional groups that affect their reactivity and applications in synthesis and research.
Properties
IUPAC Name |
2-chloroquinoline-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSXSFGTHBBROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585472 | |
Record name | 2-Chloroquinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205055-71-6 | |
Record name | 2-Chloroquinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroquinoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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